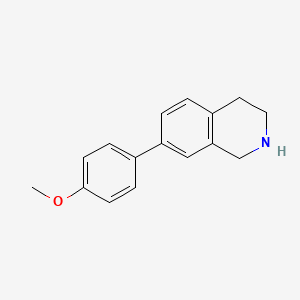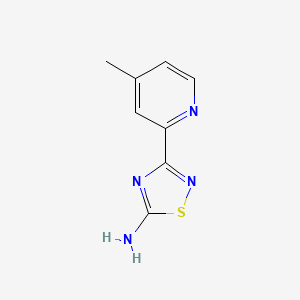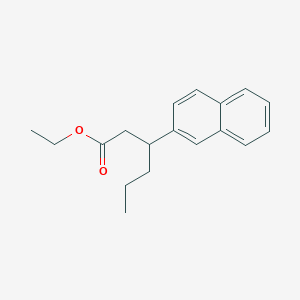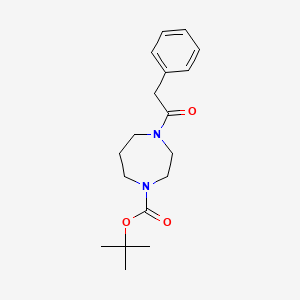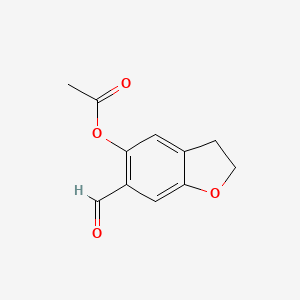![molecular formula C12H8ClN3O B13880317 1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- involves several steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The 6-chloro-4-pyrimidinyl group can be introduced through a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by the pyrimidinyl group using a suitable base.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidinyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The 6-chloro-4-pyrimidinyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- can be compared with other indole derivatives such as:
1H-Indole, 4-chloro-: This compound has a similar indole core but lacks the pyrimidinyl group, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in structure and function.
Tryptophan: An essential amino acid with an indole core, playing a crucial role in protein synthesis and metabolism.
The uniqueness of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C12H8ClN3O |
|---|---|
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
7-(6-chloropyrimidin-4-yl)oxy-1H-indole |
InChI |
InChI=1S/C12H8ClN3O/c13-10-6-11(16-7-15-10)17-9-3-1-2-8-4-5-14-12(8)9/h1-7,14H |
Clave InChI |
RMOOADLJAMHVPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC3=CC(=NC=N3)Cl)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
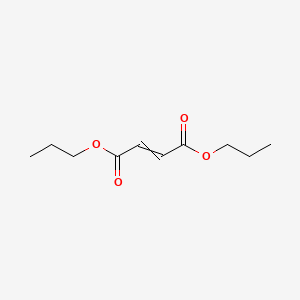
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
